N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c19-16-5-1-2-6-17(16)20-18(22)21-9-7-14(8-10-21)12-24-13-15-4-3-11-23-15/h1-6,11,14H,7-10,12-13H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPADXQNZLNDFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)NC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2-chlorophenyl group: This step might involve nucleophilic substitution reactions.
Attachment of the furan-2-ylmethylthio group: This can be done through thiol-ene reactions or other sulfur-based coupling reactions.
Formation of the carboxamide group: This step usually involves amidation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or furan moieties.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a biochemical probe.
Medicine: Exploration as a therapeutic agent for conditions like pain, inflammation, or neurological disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, piperidine derivatives can interact with various receptors or enzymes in the body, modulating their activity. The molecular targets might include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Piperidine-Carboxamide Derivatives with Aromatic Substituents
describes 12 piperidine-carboxamide derivatives with varying aryl groups (e.g., 2-methylphenyl, 4-fluorophenyl). Key differences include:
- Substituent Position and Halogenation: Unlike the target compound’s 2-chlorophenyl group, analogs in feature fluorinated or methyl-substituted aryl rings. For example, compound 6 (4-(2-aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide) shows a para-fluoro substitution, which enhances electronegativity but reduces steric bulk compared to the ortho-chloro group in the target compound .
Table 1: Structural Comparison of Piperidine-Carboxamides
Pyrrolidine-Based Carboxamides with Chlorophenyl Groups
–4 highlight pyrrolidine-carboxamide derivatives (e.g., compounds 24–27 , 44–47 ) with structural similarities but critical distinctions:
- Ring Size : The target compound’s piperidine core (6-membered ring) offers greater conformational flexibility than the pyrrolidine (5-membered ring) in –3. This impacts receptor binding kinetics and metabolic stability .
- Thioether vs. Amino Linkers: Analogs like 44 (pyrrolidine with thioether-linked methylthiophenyl) share a sulfur-based substituent but lack the furan heterocycle.
Table 2: Pyrrolidine vs. Piperidine Derivatives
Heterocyclic Thioether Derivatives
lists benzamide derivatives with thioether-linked heterocycles (e.g., thienylmethylthio, thiazolylmethylthio). These compounds differ in:
- Parent Scaffold : The target compound’s piperidine-carboxamide contrasts with the benzamide backbone in . Piperidine derivatives generally exhibit better CNS penetration due to reduced polarity .
- Heterocycle Choice: Replacing thiophene (in ) with furan alters electronic properties.
Key Research Findings and Implications
- Synthetic Feasibility : The target compound’s furan-thioether group may require specialized coupling reagents, as seen in ’s thioether syntheses. Yields for similar compounds range widely (20–120%), suggesting optimization challenges .
- Pharmacological Potential: Piperidine-carboxamides in show TAAR1 agonist activity, while pyrrolidine analogs in –4 act as neuropeptide FF receptor antagonists. The target compound’s furan group could modulate selectivity for these or other receptors .
- Structure-Activity Relationships (SAR) :
Biological Activity
N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide, a synthetic organic compound, belongs to the class of piperidine derivatives. These compounds are recognized for their diverse pharmacological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | N-(2-chlorophenyl)-4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carboxamide |
| Molecular Formula | C₁₈H₂₁ClN₂O₂S |
| Molecular Weight | 364.9 g/mol |
| CAS Number | 1396872-93-7 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various piperidine derivatives. Although specific data on this compound is limited, related compounds have demonstrated significant antibacterial and antifungal activities. For instance, piperidine derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria .
Piperidine derivatives typically exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many piperidine compounds inhibit key enzymes in bacterial cell wall synthesis.
- Membrane Disruption : Some derivatives disrupt bacterial membranes, leading to cell lysis.
The presence of the furan and chlorophenyl moieties in this compound may enhance its interaction with biological targets compared to simpler piperidine structures.
Study on Antiviral Activity
A study exploring the antiviral potential of similar compounds indicated that derivatives containing furan rings exhibit promising activity against viral proteases. For example, certain furan-based compounds have been identified as non-peptidomimetic inhibitors of SARS-CoV-2 main protease, showing IC50 values as low as 1.55 μM . While direct data on this compound is not available, its structural similarity suggests potential efficacy against viral targets.
Antifungal Activity
Piperidine derivatives have also been evaluated for antifungal activity. In vitro studies have shown that some piperidine-based compounds exhibit significant antifungal properties with MIC values indicating effectiveness against strains like Candida albicans and Fusarium oxysporum . The unique structure of this compound may confer similar antifungal properties.
Q & A
Q. What are the common synthetic strategies for preparing N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the piperidine core via cyclization or reductive amination.
- Step 2: Introduction of the thioether linkage using alkylation or nucleophilic substitution (e.g., coupling furan-2-ylmethyl thiol with a halogenated intermediate).
- Step 3: Carboxamide formation via reaction of the piperidine amine with an activated carbonyl derivative (e.g., 2-chlorophenyl isocyanate).
- Optimization: Solvent selection (e.g., DMF or THF) and catalysts (e.g., Pd for coupling reactions) are critical for yield and purity .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
Key analytical methods include:
Q. What preliminary assays are used to assess its biological activity?
- Enzyme Inhibition Assays: Test against kinases or proteases using fluorogenic substrates.
- Receptor Binding Studies: Radioligand displacement assays (e.g., for GPCRs or ion channels).
- Cellular Viability Assays: MTT or resazurin-based tests in cancer cell lines .
Advanced Research Questions
Q. How can contradictory data in biological activity profiles be resolved?
- Mechanistic Profiling: Use orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays).
- Metabolic Stability Testing: Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation.
- Molecular Docking: Compare binding modes across related targets (e.g., furan interactions with hydrophobic pockets) .
Q. What advanced techniques characterize the compound’s 3D conformation?
- X-ray Crystallography: Resolve crystal structures to identify key interactions (e.g., piperidine ring puckering).
- Computational Modeling: Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations to predict solution-phase behavior .
Q. How can structure-activity relationship (SAR) studies be designed for analogs?
- Core Modifications: Vary substituents on the piperidine (e.g., methyl vs. ethyl groups) or aryl rings (e.g., chloro vs. fluoro).
- Bioisosteric Replacement: Substitute the furan with thiophene or thiazole to assess electronic effects.
- Data Analysis: Use IC50 values and computational descriptors (e.g., LogP, polar surface area) to correlate structural changes with activity .
Q. What strategies optimize HPLC parameters for analytical or preparative separation?
- Column Selection: Use chiral columns (e.g., Chiralpak AD-H) for enantiomeric resolution.
- Mobile Phase Optimization: Adjust pH (e.g., 0.1% formic acid) or gradient slope to resolve polar impurities.
- Detection: Employ diode-array detectors (DAD) for UV-active moieties (e.g., furan at 254 nm) .
Methodological Notes
- Safety Handling: Follow GHS Category 4 protocols (acute toxicity) for lab use, including fume hoods and PPE .
- Data Reproducibility: Cross-validate findings with at least two independent assays (e.g., SPR + cellular uptake studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
